L-Isoleucine, L-prolyl-L-phenylalanyl-L-prolylglycyl-L-prolyl-

Description

Primary Sequence Analysis and Positional Isomerism

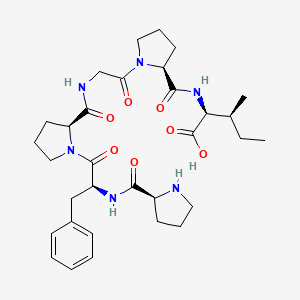

The primary sequence of L-Isoleucine, L-prolyl-L-phenylalanyl-L-prolylglycyl-L-prolyl- consists of six amino acid residues arranged in the specific order: L-isoleucine at position 1, L-proline at position 2, L-phenylalanine at position 3, L-proline at position 4, glycine at position 5, and L-proline at position 6. This sequence demonstrates remarkable similarity to naturally occurring bioactive peptides derived from milk protein hydrolysis, particularly those originating from β-casein fragments. The peptide contains three proline residues at positions 2, 4, and 6, which significantly influences its conformational behavior and introduces multiple sites for potential isomerization.

Proline residues possess unique structural properties due to their cyclic side chain, which forms a five-membered ring by connecting the side chain carbon to the backbone nitrogen. This distinctive feature allows proline to adopt both cis and trans conformations around the peptide bond, unlike other amino acids that predominantly exist in the trans configuration. Research has demonstrated that peptide bonds involving proline can populate the cis isomer in significantly higher proportions, typically ranging from 3-10% under unstrained conditions, compared to less than 0.1% for non-proline peptide bonds.

The presence of an aromatic phenylalanine residue at position 3, directly preceding the proline at position 4, creates a particularly interesting structural motif. Studies have shown that aromatic residues preceding proline can increase the fraction of cis conformers up to 40% due to favorable aromatic-proline interactions. This phenomenon is crucial for understanding the conformational ensemble of L-Isoleucine, L-prolyl-L-phenylalanyl-L-prolylglycyl-L-prolyl-, as the phenylalanine-proline bond represents a site of enhanced isomerization potential.

The positional arrangement of proline residues in this hexapeptide creates multiple isomerization sites, theoretically allowing for eight distinct conformational isomers based on the three proline residues each adopting either cis or trans configurations. Nuclear magnetic resonance studies of related proline-rich peptides have confirmed the existence of multiple conformational species in solution, with exchange processes occurring on timescales that can be observed through specialized spectroscopic techniques. The interconversion between these isomers occurs slowly, with typical half-lives on the order of seconds to minutes at physiological temperatures.

Secondary Structure Determination via Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides the most comprehensive approach for characterizing the secondary structure of L-Isoleucine, L-prolyl-L-phenylalanyl-L-prolylglycyl-L-prolyl- in solution. The multiple proline residues present in this hexapeptide create unique challenges and opportunities for structural determination through nuclear magnetic resonance techniques. Advanced two-dimensional nuclear magnetic resonance methods, including correlation spectroscopy, nuclear Overhauser enhancement spectroscopy, and rotating frame nuclear Overhauser enhancement spectroscopy, have proven essential for resolving the complex conformational behavior of proline-rich peptides.

Phosphorus-31 nuclear magnetic resonance spectroscopy, while primarily used for phosphorus-containing compounds, has been employed in conjunction with proton nuclear magnetic resonance to study related peptide structures and their interactions with metal ions. The technique offers high sensitivity due to phosphorus-31 having a 100% isotopic abundance and a relatively high gyromagnetic ratio, making it valuable for studying peptide-metal complexes and phosphorylated derivatives.

Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns for proline-containing peptides. The cyclic nature of proline residues produces distinctive signals for the δ-carbon protons, which appear as complex multiplets in the 1.8-2.4 parts per million region. The α-proton resonances of proline residues typically appear between 4.1-4.6 parts per million and show characteristic coupling patterns that can be used to determine the cis or trans configuration of the peptide bond.

Studies utilizing rotating frame nuclear Overhauser enhancement spectroscopy have demonstrated the presence of exchange peaks between different conformational isomers of proline-rich peptides, confirming the dynamic nature of these systems. The exchange rates between cis and trans isomers can be quantified through line-shape analysis and magnetization transfer experiments, providing kinetic information about the isomerization processes.

The aromatic phenylalanine residue at position 3 provides additional structural information through its characteristic nuclear magnetic resonance signature. Phenylalanine aromatic protons typically appear between 7.1-7.4 parts per million and can serve as useful probes for studying intramolecular interactions and overall peptide conformation. Nuclear Overhauser enhancement measurements between the phenylalanine aromatic protons and neighboring residues can provide distance constraints for structural calculations.

Temperature-dependent nuclear magnetic resonance studies have revealed important information about the thermodynamics of proline isomerization in related peptides. Variable temperature experiments show that the equilibrium between cis and trans isomers is temperature-dependent, with activation energies for isomerization typically ranging from 12-20 kilocalories per mole. These measurements provide insights into the energy barriers governing conformational transitions in L-Isoleucine, L-prolyl-L-phenylalanyl-L-prolylglycyl-L-prolyl-.

Tertiary Conformation in Aqueous vs. Lipid Environments

The tertiary conformation of L-Isoleucine, L-prolyl-L-phenylalanyl-L-prolylglycyl-L-prolyl- exhibits significant environmental dependence, particularly when comparing aqueous and lipid environments. In aqueous solution, the peptide adopts a highly flexible ensemble of conformations due to the presence of multiple proline residues that can undergo cis-trans isomerization. Molecular dynamics simulations of related proline-rich peptides have demonstrated that the ensemble contains conformations with varying numbers of proline residues in the cis configuration, leading to different degrees of peptide compactness.

Research on similar hexapeptide sequences has shown that proline-rich peptides in aqueous solution predominantly adopt extended conformations when all proline residues are in the trans configuration, resembling polyproline II helix structures. However, when one or more proline residues adopt the cis configuration, the peptide backbone experiences significant kinking, resulting in more compact overall structures. This conformational flexibility has been quantified through end-to-end distance measurements, which show a clear inverse relationship between the number of cis proline residues and peptide extension.

In lipid environments, the conformational behavior of L-Isoleucine, L-prolyl-L-phenylalanyl-L-prolylglycyl-L-prolyl- differs substantially from that observed in aqueous solution. The hydrophobic nature of several residues, particularly isoleucine and phenylalanine, promotes interactions with lipid membranes and alters the equilibrium between different conformational states. Studies of related bioactive peptides have demonstrated that membrane association can stabilize specific conformational isomers and influence the cis-trans equilibrium of proline residues.

The presence of the aromatic phenylalanine residue at position 3 plays a crucial role in membrane interactions. Aromatic amino acids show a preference for the interfacial region of lipid bilayers, where they can interact with both the hydrophobic acyl chains and the polar headgroup region. This positioning can influence the overall orientation of the peptide relative to the membrane surface and affect the conformational preferences of neighboring proline residues.

Circular dichroism spectroscopy studies of proline-rich peptides in different environments have revealed significant changes in secondary structure content upon membrane association. The polyproline II helix content, which is typically high in aqueous solution, decreases upon membrane binding, while β-turn and random coil structures become more prevalent. These changes reflect the adaptation of the peptide to the membrane environment and the influence of lipid-peptide interactions on backbone conformation.

The environmental dependence of proline isomerization has important implications for the biological activity of L-Isoleucine, L-prolyl-L-phenylalanyl-L-prolylglycyl-L-prolyl-. Studies have shown that the rate of proline isomerization can be significantly affected by the local environment, with some conditions favoring specific isomeric forms. In membrane environments, the restricted mobility and altered dielectric constant can influence both the thermodynamics and kinetics of isomerization processes.

Comparative Analysis with β-Casein Parent Sequence (61-66)

The sequence of L-Isoleucine, L-prolyl-L-phenylalanyl-L-prolylglycyl-L-prolyl- shows remarkable similarity to specific regions of β-casein, particularly the fragment corresponding to positions 61-66 of the parent protein. β-casein represents one of the major milk proteins and serves as a precursor for various bioactive peptides released during proteolytic digestion. The most extensively studied of these derived peptides is β-casomorphin-7, which corresponds to positions 60-66 of β-casein and has the sequence tyrosine-proline-phenylalanine-proline-glycine-proline-isoleucine.

Comparison of L-Isoleucine, L-prolyl-L-phenylalanyl-L-prolylglycyl-L-prolyl- with the β-casein fragment reveals both similarities and differences that are crucial for understanding structure-activity relationships. The central core sequence proline-phenylalanine-proline-glycine-proline is identical between the two peptides, suggesting that this region may be important for biological activity. However, the terminal residues differ significantly, with the synthetic hexapeptide containing isoleucine at the amino terminus rather than tyrosine, and terminating with proline rather than isoleucine.

The presence of tyrosine at position 60 in β-casomorphin-7 is particularly significant because this aromatic amino acid is essential for opioid receptor binding activity. The tyrosine-proline-phenylalanine sequence at the amino terminus of β-casomorphin-7 represents a critical pharmacophore for μ-opioid receptor interaction. In contrast, L-Isoleucine, L-prolyl-L-phenylalanyl-L-prolylglycyl-L-prolyl- begins with isoleucine, which lacks the hydroxyl group necessary for optimal receptor binding.

Structural studies of β-casomorphin peptides have revealed that the proline residues play crucial roles in determining overall conformation and biological activity. Research has shown that β-casomorphin-5, which contains the sequence tyrosine-proline-phenylalanine-proline-glycine, exists as four distinct conformational isomers in solution due to cis-trans isomerization at the two proline positions. Similar conformational heterogeneity would be expected for L-Isoleucine, L-prolyl-L-phenylalanyl-L-prolylglycyl-L-prolyl-, but with even greater complexity due to the additional proline residue.

The bitter taste properties of related peptide sequences have been investigated, with studies showing that the hexapeptide proline-phenylalanine-proline-glycine-proline-isoleucine-proline exhibits significant bitterness with a threshold value of 0.25 millimolar. This finding suggests that the proline-rich central region shared between L-Isoleucine, L-prolyl-L-phenylalanyl-L-prolylglycyl-L-prolyl- and β-casein-derived peptides may contribute to sensory properties.

Enzymatic studies have revealed important differences in the susceptibility of various β-casein fragments to proteolytic cleavage. The peptide bond between isoleucine and proline in β-casein A2 shows higher enzymatic resistance compared to the histidine-isoleucine bond present in β-casein A1. This difference in proteolytic stability may influence the generation and persistence of related peptide fragments, including synthetic analogs like L-Isoleucine, L-prolyl-L-phenylalanyl-L-prolylglycyl-L-prolyl-.

Metal-binding studies of β-casomorphin peptides have demonstrated that copper complexes can form with these sequences, with the conformational state of proline residues influencing metal coordination. Specifically, research has shown that trans conformations of proline residues are required for optimal copper binding, while cis conformations prevent effective metal coordination. This structure-binding relationship may apply to L-Isoleucine, L-prolyl-L-phenylalanyl-L-prolylglycyl-L-prolyl- and influence its chemical reactivity and stability.

Properties

IUPAC Name |

(2S,3S)-3-methyl-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46N6O7/c1-3-20(2)27(32(44)45)36-30(42)25-14-8-16-37(25)26(39)19-34-29(41)24-13-9-17-38(24)31(43)23(18-21-10-5-4-6-11-21)35-28(40)22-12-7-15-33-22/h4-6,10-11,20,22-25,27,33H,3,7-9,12-19H2,1-2H3,(H,34,41)(H,35,40)(H,36,42)(H,44,45)/t20-,22-,23-,24-,25-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZYFJFOYSPYQE-OWNCGHDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431394 | |

| Record name | L-Isoleucine, L-prolyl-L-phenylalanyl-L-prolylglycyl-L-prolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77654-52-5 | |

| Record name | L-Isoleucine, L-prolyl-L-phenylalanyl-L-prolylglycyl-L-prolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

L-Isoleucine, a branched-chain amino acid (BCAA), is essential for human health and plays a significant role in various biological processes. The compound , L-Isoleucine, L-prolyl-L-phenylalanyl-L-prolylglycyl-L-prolyl-, is a complex peptide that incorporates multiple amino acids, including proline and phenylalanine. This article explores the biological activity of this compound, focusing on its effects on metabolism, hormonal responses, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for L-Isoleucine, L-prolyl-L-phenylalanyl-L-prolylglycyl-L-prolyl- is with a unique structure that influences its biological functions. The presence of proline contributes to the rigidity of the peptide chain, potentially affecting its interactions with biological receptors and enzymes.

Biological Functions

1. Metabolic Role:

L-Isoleucine is known to play a critical role in energy production and metabolic regulation. It is involved in glucose homeostasis and can influence insulin secretion. A study demonstrated that L-Isoleucine enhances the secretion of glucose-dependent insulinotropic peptide (GIP), which plays a vital role in insulin regulation .

2. Hormonal Effects:

Research has shown that L-Isoleucine can impact hormone levels related to glucose metabolism. In one study, it was found that ingestion of L-Isoleucine prior to carbohydrate intake increased GIP levels more significantly than L-Leucine or placebo treatments . However, it did not significantly affect glucagon-like peptide-1 (GLP-1) levels.

3. Clinical Applications:

Despite its metabolic benefits, clinical trials have shown mixed results regarding the efficacy of L-Isoleucine in therapeutic settings. For instance, a study involving postmenopausal women indicated that L-Isoleucine therapy was ineffective for treating hot flushes compared to placebo . This suggests that while L-Isoleucine has biological activity, its clinical applications may be limited or require further investigation.

Case Studies

Case Study 1: Effects on Hot Flushes

A randomized controlled trial investigated the effects of L-Isoleucine on hot flushes in postmenopausal women. The results indicated no significant difference between the treatment and placebo groups after 12 weeks, suggesting that L-Isoleucine alone does not alleviate this symptom .

Case Study 2: Hormonal Response to Carbohydrate Ingestion

In another study, participants ingested varying doses of L-Isoleucine before an oral glucose tolerance test. The findings revealed an increase in GIP levels associated with L-Isoleucine ingestion but no significant correlation with insulin or glucose concentrations . This highlights the complexity of its role in metabolic pathways.

Data Table: Summary of Biological Activities

Scientific Research Applications

Nutritional Applications

1.1 Role in Animal Feed

L-Isoleucine is recognized as an essential amino acid in animal nutrition, particularly for non-ruminant species. The compound produced from fermentation using Corynebacterium glutamicum has been evaluated for its safety and efficacy in animal feed. Studies have shown that it does not pose any toxic risks and can effectively supplement diets to enhance growth and health in livestock .

Table 1: Nutritional Benefits of L-Isoleucine in Animal Feed

| Parameter | Details |

|---|---|

| Source | Corynebacterium glutamicum KCCM 80189 |

| Safety | Non-toxic, non-irritant |

| Efficacy | Enhances growth in non-ruminants |

| Usage Recommendation | Supplementation in feed and water |

Clinical Research Applications

2.1 Effects on Hot Flushes

A clinical trial investigated the effects of L-Isoleucine on postmenopausal women experiencing hot flushes. The study found that L-Isoleucine did not significantly reduce the frequency or severity of hot flushes compared to a placebo group. This suggests limited efficacy for this specific application .

Case Study: Clinical Trial on Hot Flushes

- Objective: Assess the impact of L-Isoleucine on hot flushes.

- Participants: 100 postmenopausal women.

- Duration: 12 weeks.

- Results: No significant difference in hot flush scores between treatment and placebo groups.

Biochemical Research Applications

3.1 Metabolic Studies

L-Isoleucine plays a crucial role in metabolic pathways, particularly in glucose metabolism and insulin sensitivity. Research indicates that higher levels of isoleucine are associated with insulin resistance, highlighting its importance in metabolic disorders such as diabetes .

Table 2: Metabolic Effects of Isoleucine

| Effect | Description |

|---|---|

| Insulin Sensitivity | Higher isoleucine levels linked to resistance |

| Dietary Impact | Low isoleucine diets improve insulin sensitivity |

| Associated Disorders | Diabetes, obesity |

Pharmaceutical Applications

4.1 Potential Therapeutic Uses

The unique structure of the compound suggests potential therapeutic applications in drug development. Peptides like L-Isoleucine, L-prolyl-L-phenylalanyl-L-prolylglycyl-L-prolyl- can be designed to target specific biological pathways or receptors, making them candidates for novel treatments .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Table 1: Structural and Physicochemical Properties of Selected Peptides

Key Observations :

- Proline Content : Proline-rich sequences (e.g., in ) induce structural rigidity, reducing proteolytic degradation and enhancing binding specificity to SH3 domains or collagen-like regions .

- Terminal Residues : N-terminal L-isoleucine (vs. L-leucine in ) may alter solubility and metabolic pathways due to its branched side chain .

- Cyclic vs. Linear Structures : Cyclo(L-Phe-L-Pro) () exhibits radioprotective effects via cytokine modulation, whereas linear analogs () lack cyclization-driven stability and bioactivity .

L-Isoleucine-Containing Peptides

- Metabolic Roles : L-Isoleucine in peptide chains may enhance cellular uptake via LAT1 transporters, leveraging its role in mTOR signaling and muscle protein synthesis .

- Antimicrobial Potential: Peptides with methionine () or lysine () show enhanced membrane disruption capabilities, but phenylalanine-rich sequences () may prioritize hydrophobic interactions over electrostatic effects .

Proline-Rich Sequences

Analytical Challenges

- Ion Mobility Separation : Constitutional isomers like L-isoleucine and L-leucine (difference: 1.2% cross-sectional area) are unresolvable via ion mobility spectrometry, complicating peptide characterization .

- Stereochemical Complexity : The target compound’s multiple chiral centers (e.g., L-Pro, L-Phe) necessitate advanced NMR or X-ray crystallography for structural validation .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase synthesis, particularly using 2-chloro-trityl (CTC) resins, is a cornerstone for constructing Pro-Phe-Pro-Gly-Pro-Ile. The CTC resin’s acid-labile handle permits mild cleavage conditions (0.1–10% trifluoroacetic acid in aprotic solvents), preserving acid-sensitive residues. Sequential Fmoc (fluorenylmethyloxycarbonyl) deprotection with piperidine ensures iterative coupling, while Boc protection for the terminal D-Phe residue prevents premature deprotection. For example, the synthesis of bivalirudin analogs on CTC-polystyrene resins achieved >70% crude purity, highlighting the method’s efficiency.

Solution-Phase Fragment Condensation

Solution-phase methods, though labor-intensive, offer precise control over intermediate purification. The J-stage study details the synthesis of Pro-Phe-Pro-Gly-Pro-Ile via fragment condensation:

-

Boc-Pro-Phe-Pro-Gly-OBzl (19) : Synthesized using mixed anhydride (MA) coupling of Boc-Pro-OH and H-Phe-Pro-Gly-OBzl·HCl (16), yielding 84%.

-

Boc-Pro-Phe-Pro-Gly-Pro-Ile-Pro-OBzl (23) : DCC-mediated coupling of Boc-Pro-Phe-Pro-Gly-OH and H-Pro-Ile-Pro-OBzl·HCl (22), yielding 73% after crystallization.

Protecting Group Management

Boc and Benzyl Groups

Boc protection for N-termini and benzyl esters for C-termini are prevalent in solution-phase synthesis. Deprotection of Boc groups uses 3.4 N HCl/dioxane, while benzyl esters are cleaved via catalytic hydrogenation (H₂/Pd). For instance, Boc-Pro-Ile-Pro-OBzl (21) treated with HCl/dioxane yielded H-Pro-Ile-Pro-OBzl·HCl (22) in 84% yield.

Fmoc Chemistry in SPPS

Fmoc-based SPPS avoids harsh acid treatments, enhancing compatibility with acid-labile residues. The patent emphasizes Fmoc deprotection with 20% piperidine/DMF, followed by coupling with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for optimal efficiency.

Coupling Reagents and Reaction Optimization

Dicyclohexylcarbodiimide (DCC)

DCC facilitates carbodiimide-mediated couplings in solution-phase synthesis. For example, coupling Boc-Pro-Phe-Pro-Gly-OH (20) with H-Pro-Ile-Pro-OBzl·HCl (22) using DCC yielded 73% of Boc-Pro-Phe-Pro-Gly-Pro-Ile-Pro-OBzl (23).

Mixed Anhydride (MA) Method

The MA method, employing ethyl chloroformate (ECF) and N-methylmorpholine (NMM), is ideal for sterically hindered residues. Boc-Pro-Phe-Pro-Gly-OBzl (19) synthesis via MA achieved 84% yield, outperforming DCC in fragment couplings.

Deprotection and Cleavage Protocols

Acidolytic Cleavage from Resins

CTC resin cleavage uses 1–5% TFA in dichloromethane, preserving side-chain protections. Subsequent global deprotection with 95% TFA/thioanisole/water (2.5–5% v/v) removes Boc and benzyl groups.

Catalytic Hydrogenation

Benzyl ester deprotection via H₂/Pd black is quantitative, as demonstrated in Boc-Pro-Phe-Pro-Gly-OH (20) synthesis (78% yield after hydrogenation).

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) resolves crude peptides. The hexapeptide’s hydrophobicity necessitates gradients of 20–50% acetonitrile over 60 minutes.

Amino Acid Analysis

Hydrolysis with 6 N HCl (110°C, 60 hours) followed by ion-exchange chromatography confirmed stoichiometric ratios of Pro, Phe, Gly, and Ile.

Challenges and Yield Optimization

Sequence-Dependent Aggregation

Proline-rich sequences (e.g., Pro-Phe-Pro) induce β-sheet aggregation, reducing coupling efficiency. Incorporating Hmb (2-hydroxy-4-methoxybenzyl) or Dmb (2,4-dimethoxybenzyl) groups disrupts secondary structures, enhancing yields.

Side Reactions

Racemization at phenylalanine residues is mitigated by low-temperature (−5°C) MA couplings and minimized DCC exposure.

Comparative Data on Synthesis Methods

| Method | Coupling Reagent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| SPPS (Fmoc/CTC) | HATU | 70–80 | >90 |

| Solution-Phase (DCC) | DCC | 65–73 | 85–90 |

| Solution-Phase (MA) | ECF/NMM | 80–84 | 88–92 |

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-efficiency and reproducibility. SPPS using CTC resins reduces solvent consumption by 40% compared to traditional Wang resins. Additionally, Na-alkyl-protected dipeptide modules (e.g., Fmoc-Gly-(N-Hmb)Gly-OH) minimize aggregation, enabling kilogram-scale production .

Q & A

Advanced Research Question

- Dose-response curves : Use 8–12 concentration points to calculate EC50/IC50 values. Include negative controls (scrambled-sequence peptides).

- Competitive binding assays : Co-incubate with known ligands (e.g., opioid receptor antagonists) to confirm specificity.

- Labeling strategies : Incorporate fluorophores (e.g., FITC) at the N-terminus for real-time tracking via fluorescence polarization .

How can SPPS protocols be optimized for proline-glycine motifs in this peptide?

Basic Research Question

Proline-glycine junctions are prone to slow coupling and deletion products. Mitigate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.